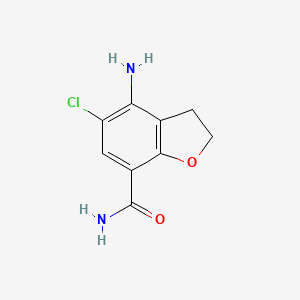

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

Description

BenchChem offers high-quality 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYQIWSECQYHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217832 | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182808-16-8 | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and Its Synthetic Precursors

This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a precursor to high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug development and discovery.

Introduction and Chemical Identity

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a substituted benzofuran derivative. Its structure is characterized by a dihydrobenzofuran core, an amino group at position 4, a chloro group at position 5, and a carboxamide group at position 7. While this specific carboxamide is a crucial intermediate, it is often synthesized from its corresponding carboxylic acid precursor.

A critical point of clarification is the Chemical Abstracts Service (CAS) number. The direct parent carboxamide is not as commonly referenced as its key precursor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid , which has the CAS number 123654-26-2 [1][2][3]. This carboxylic acid is the primary starting material for the synthesis of various N-substituted carboxamide derivatives. For the purpose of this guide, we will first focus on the synthesis and properties of this well-documented precursor and then detail its conversion to the target carboxamide and its derivatives.

Several N-substituted derivatives of the target carboxamide have their own unique CAS numbers, such as:

-

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide : CAS 137211-64-4[4][5]

-

4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide : CAS 1599434-55-5[6][7]

These derivatives highlight the importance of the parent carboxamide scaffold in medicinal chemistry.

Physicochemical Properties of the Carboxylic Acid Precursor

Understanding the properties of the starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 123654-26-2 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₃ | [1][2] |

| Molecular Weight | 213.62 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | |

| Purity | >97.0% (HPLC) | [3] |

| Melting Point | 242 °C (decomposition) | |

| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | [1] |

Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common synthetic route is outlined in various patents and publications.[8][9]

A generalized synthetic pathway can be visualized as follows:

Caption: Generalized synthetic workflow for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Detailed Experimental Protocol:

A method for synthesizing the prucalopride midbody, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, involves the following steps[9]:

-

Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is dissolved in an appropriate organic solvent. Triphenylphosphine and diethyl azodicarboxylate are added to facilitate an intramolecular Mitsunobu reaction, leading to the formation of the dihydrobenzofuran ring. The resulting crude product is methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

-

Chlorination: The crude cyclized product is then subjected to chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent. This step selectively introduces a chlorine atom at the 5-position of the benzofuran ring, yielding crude methyl 4-acetamido-5-chloro-7-benzofuran carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of both the ester and the acetamide protecting group under alkaline conditions, typically using a strong base like sodium hydroxide. Subsequent acidification and purification yield the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[8]

This streamlined approach, which can utilize crude intermediates, is designed to simplify industrial production and improve overall yield.[9]

Conversion to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and Derivatives

The carboxylic acid is the immediate precursor to the target carboxamide. This transformation is typically achieved through standard amide bond formation reactions.

Caption: General scheme for the synthesis of the target carboxamide from its carboxylic acid precursor.

Experimental Considerations for Amide Formation:

-

Activation of the Carboxylic Acid: The carboxylic acid must first be converted into a more reactive species. This can be achieved using various reagents, such as thionyl chloride (SOCl₂) to form an acyl chloride, or using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

-

Reaction with an Amine: The activated carboxylic acid derivative is then reacted with an appropriate amine. To synthesize the parent 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a source of ammonia would be used. For N-substituted derivatives, the corresponding primary or secondary amine is used.

Applications in Drug Discovery and Development

The primary significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and its derivatives lies in their use as key intermediates in the synthesis of pharmacologically active molecules.

A prominent example is Prucalopride , a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[6][8] The synthesis of Prucalopride involves the condensation of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with a substituted piperidine side chain.[8]

The structural motif of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is also found in other compounds investigated for various therapeutic targets, including its use as a histamine H2 receptor antagonist.[10]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives.

Hazard Identification: [1][11]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Safety Measures: [11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and in a cool, dark place, preferably below 15°C.

In case of exposure, follow standard first-aid measures and seek medical attention.[11][12]

Conclusion

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, while not always directly cited with a unique CAS number, is a cornerstone intermediate in medicinal chemistry. Its synthesis, primarily from the well-characterized 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 123654-26-2), is a critical process for the production of important pharmaceuticals like Prucalopride. A thorough understanding of the synthesis, properties, and handling of these compounds is essential for researchers and professionals in the pharmaceutical industry.

References

-

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 . PubChem. [Link]

- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Veeprho. [Link]

-

CAS No : 123654-26-2 | Product Name : 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid . Pharmaffiliates. [Link]

-

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | C14H18ClN3O2 . PubChem. [Link]

-

4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Pharmaffiliates. [Link]

- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

-

137211-64-4|4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Autech Industry Co.,Limited. [Link]

Sources

- 1. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | C14H18ClN3O2 | CID 53657990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 137211-64-4|4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide|BLD Pharm [bldpharm.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 9. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and its Carboxylic Acid Precursor

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the meticulous characterization of molecular entities is paramount. The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a key heterocyclic scaffold. Due to the limited availability of public data on this specific carboxamide, we will first delve into the well-documented properties of its immediate precursor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. This precursor serves as a critical intermediate in the synthesis of selective 5-HT4 receptor agonists, such as Prucalopride, which is used to treat chronic constipation[1][2][3]. By establishing a thorough understanding of the carboxylic acid, we can then extrapolate and propose the expected properties and characterization workflows for the target carboxamide, providing a robust framework for researchers in the field.

Part 1: The Well-Characterized Precursor: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

This carboxylic acid is the foundational starting material for the synthesis of the target carboxamide and its derivatives. Its properties are well-documented in chemical literature and supplier databases.

Chemical Structure and Identifiers

The structural integrity of a compound is the bedrock of its chemical identity. The structure of the carboxylic acid precursor is presented below.

Caption: Representative structure of the carboxamide scaffold.

Predicted Key Identifiers:

-

IUPAC Name: 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide

-

Molecular Formula: C₉H₉ClN₂O₂

-

Molecular Weight: 212.64 g/mol

Predicted Physicochemical Properties

The conversion of the carboxylic acid to a primary amide introduces significant changes:

-

Acidity/Basicity: The acidic carboxylic proton is removed, and the amide group is generally neutral in aqueous solution. The primary amine at the 4-position remains the main basic center.

-

Melting Point: The ability of the primary amide to form strong intermolecular hydrogen bonds (both as a donor and acceptor) would likely result in a higher melting point compared to the carboxylic acid.

-

Solubility: The enhanced hydrogen bonding capability might slightly improve solubility in polar protic solvents. However, overall aqueous solubility is expected to be low.

-

LogP: The replacement of the polar carboxylic acid group with a less polar amide group will likely increase the LogP value, indicating higher lipophilicity.

Part 3: Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and fully characterize the target carboxamide, a series of standard analytical experiments are required. The following section outlines these essential workflows.

Workflow for Structural Verification and Purity Assessment

Caption: Experimental workflow for confirming the structure and purity of the synthesized carboxamide.

Detailed Steps:

-

Synthesis: The carboxamide is synthesized from the carboxylic acid, typically via an activated ester intermediate or direct coupling with ammonia.

-

Purity Assessment (HPLC): A high-performance liquid chromatography (HPLC) method with UV detection is developed to determine the purity of the synthesized compound. A purity level of >95% is generally required for further characterization.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. The disappearance of the carboxylic acid proton signal and the appearance of amide proton signals are key indicators of a successful reaction.

-

Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the compound.

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of the amide functional group through characteristic C=O and N-H stretching vibrations.

Protocol for Determining Melting Point

The melting point provides a quick indication of purity and can be a useful physical constant for identification.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. For pure compounds, this range should be narrow.

Protocol for Determining Aqueous Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

-

Method: A shake-flask method is typically employed.

-

Procedure: a. An excess amount of the compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask. b. The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is filtered to remove undissolved solid. d. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

-

Result: The solubility is reported in units such as mg/mL or µM.

Protocol for Determining LogP (Lipophilicity)

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes.

-

Method: The shake-flask method is the gold standard.

-

Procedure: a. A small, known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). b. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. c. The concentration of the compound in both the aqueous and octanol layers is measured by HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

While 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is not as extensively characterized in public literature as its carboxylic acid precursor, its physicochemical properties can be reliably predicted and systematically determined. This guide provides the foundational knowledge of the precursor and a clear experimental framework for the comprehensive characterization of the target carboxamide. For researchers and drug development professionals, applying these protocols is a critical step in advancing this promising chemical scaffold from a synthetic intermediate to a potential drug candidate. The interplay of solubility, lipophilicity, and solid-state properties, as determined by these methods, will be instrumental in guiding future medicinal chemistry and formulation efforts.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]

-

ResearchGate. (2021). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c]t[4][5]hiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Prucalopride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-. Retrieved from [Link]

- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

Pharmaffiliates. (n.d.). 3-(4-(4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamido)piperidin-1-yl)propyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

-

Veeprho. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]

-

Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c]t[4][5]hiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Retrieved from [Link]

-

ChemBK. (2022). 4-Amino-5-chloro-2,3-dihydro-N-(1-(3-methoxypropyl)-4-piperidyl)-7-benzofurancarboxamide Request for Quotation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-5-chloro-N-(1-nitrosopiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]

-

Omsynth Lifesciences. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]

Sources

- 1. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 3. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 4. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

As a Senior Application Scientist, I will now provide an in-depth technical guide on the hypothesized mechanism of action for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. Given the limited direct public information on this specific molecule, this guide will focus on a plausible, well-researched potential mechanism based on its structural features and the known activities of analogous compounds. This document will serve as a framework for researchers and drug development professionals to investigate its therapeutic potential.

Abstract

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a novel small molecule with potential therapeutic applications. While direct studies on this compound are not extensively available in public literature, its chemical structure, featuring a dihydrobenzofuran core, a carboxamide group, and specific substitutions, suggests a plausible mechanism of action as a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. This guide will provide a comprehensive overview of the hypothesized mechanism of action, the scientific rationale based on structure-activity relationships of similar compounds, and a detailed roadmap for experimental validation.

Introduction: The Therapeutic Potential of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, are critical components of the DNA damage response (DDR) system. They are instrumental in the repair of single-strand breaks (SSBs) in DNA. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are then converted into more lethal double-strand breaks (DSBs) during DNA replication. In HRD cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and has been a cornerstone of targeted cancer therapy.

The chemical scaffold of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide shares features with known PARP inhibitors, suggesting it may function through a similar mechanism. This guide will explore this hypothesis in detail.

Molecular Structure and Rationale for PARP Inhibition

The structure of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide contains key pharmacophoric elements that are common in potent PARP inhibitors:

-

Benzofuran Core: This bicyclic system acts as a scaffold, positioning the other functional groups in the correct orientation to interact with the PARP active site.

-

Carboxamide Moiety: The 7-carboxamide group is hypothesized to be a critical hydrogen-bonding partner with the nicotinamide-binding pocket of the PARP enzyme. This interaction mimics the nicotinamide portion of the natural NAD+ substrate, leading to competitive inhibition.

-

Amino and Chloro Substituents: The 4-amino and 5-chloro groups on the aromatic ring are predicted to modulate the electronic properties and steric interactions of the molecule within the active site, potentially enhancing binding affinity and selectivity for specific PARP isoforms.

Below is a diagram illustrating the hypothesized interaction of the compound with the PARP1 active site.

Caption: Hypothesized binding of the compound in the PARP1 active site.

Proposed Experimental Validation Workflow

To rigorously test the hypothesis that 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide acts as a PARP inhibitor, a multi-step experimental approach is proposed.

Caption: Overall experimental workflow for mechanism validation.

Step 1: Biochemical Assays - Direct Target Engagement

The initial step is to determine if the compound directly interacts with and inhibits PARP enzymes.

Protocol: Homogeneous PARP Inhibition Assay

-

Objective: To determine the IC50 value of the compound against PARP1 and PARP2.

-

Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, and a detection reagent (e.g., a fluorescent NAD+ analog).

-

Procedure:

-

A dilution series of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is prepared.

-

The compound is incubated with the PARP enzyme, activated DNA, and the NAD+ substrate.

-

The reaction is allowed to proceed for a set time at 37°C.

-

A detection reagent is added to measure the amount of remaining NAD+ or the formation of poly(ADP-ribose) (PAR).

-

The resulting signal is measured using a plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Hypothetical Biochemical Assay Results

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | 1.5 | 50.2 | 33.5 |

| Olaparib (Control) | 5 | 2 | 0.4 |

Step 2: Cell-Based Assays - Cellular Target Engagement and Phenotypic Effects

Once direct inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.

Protocol: PARP Inhibition in Whole Cells (PAR-ylation Assay)

-

Objective: To measure the inhibition of PARP activity within cancer cells.

-

Materials: A cancer cell line with high PARP activity (e.g., HeLa), the compound, a DNA-damaging agent (e.g., hydrogen peroxide), primary antibody against PAR, and a fluorescently labeled secondary antibody.

-

Procedure:

-

Cells are treated with a dilution series of the compound.

-

PARP activity is stimulated by treating the cells with a DNA-damaging agent.

-

Cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using an anti-PAR antibody.

-

The fluorescence intensity is quantified using high-content imaging.

-

Protocol: Synthetic Lethality Assay in BRCA-deficient Cells

-

Objective: To demonstrate selective killing of cancer cells with homologous recombination deficiency.

-

Materials: A pair of isogenic cell lines, one with wild-type BRCA1 (e.g., U2OS-WT) and one with deficient BRCA1 (e.g., U2OS-BRCA1-KO).

-

Procedure:

-

Both cell lines are treated with a dilution series of the compound.

-

Cell viability is assessed after 72-96 hours using a standard assay (e.g., CellTiter-Glo).

-

-

Data Analysis: The IC50 values for both cell lines are calculated and compared to determine the synthetic lethal window.

Table 2: Hypothetical Cell-Based Assay Results

| Compound | U2OS-WT IC50 (µM) | U2OS-BRCA1-KO IC50 (µM) | Synthetic Lethal Ratio |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | 10.2 | 0.15 | 68 |

| Olaparib (Control) | 8.5 | 0.1 | 85 |

Conclusion and Future Directions

The structural features of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide strongly suggest its potential as a PARP inhibitor. The proposed experimental workflow provides a clear path to validate this hypothesis, from direct biochemical inhibition to selective anti-cancer activity in cellular models. Positive results from these studies would warrant further investigation into its in vivo efficacy, safety pharmacology, and potential for clinical development as a targeted therapy for cancers with DNA repair deficiencies.

References

-

Title: The PARP inhibitor Olaparib in BRCA mutation-associated cancers. Source: The New England Journal of Medicine URL: [Link]

-

Title: PARP Inhibitors: A New Era of Targeted Therapy. Source: Cancer Discovery URL: [Link]

-

Title: Development of PARP inhibitors: an example of targeted cancer therapy. Source: Nature Reviews Cancer URL: [Link]

An In-Depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide Derivatives as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Significance in Oncology

The 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core is a pivotal scaffold in modern medicinal chemistry, most notably as the foundation for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents represent a targeted therapeutic strategy, particularly in cancers with deficiencies in DNA repair mechanisms. The most prominent derivative, Veliparib (ABT-888), has been extensively investigated in clinical trials and has illuminated the therapeutic potential of this chemical class.[1] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and the preclinical and clinical evaluation of these derivatives, with a focus on Veliparib as a principal exemplar.

Medicinal Chemistry: From Synthesis to Structure-Activity Relationships

The journey from the core scaffold to a clinically evaluated drug candidate is a testament to the intricate process of medicinal chemistry, involving precise synthesis and systematic evaluation of structural modifications to optimize potency and pharmacokinetic properties.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide scaffold is a multi-step process that has been optimized for yield and scalability. A common route involves the cyclization of a suitably substituted methyl benzoate derivative, followed by chlorination and hydrolysis to yield the carboxylic acid core.

A representative synthetic pathway for the key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, can be outlined as follows:

-

Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar reagent to induce an intramolecular Mitsunobu reaction, forming the dihydrobenzofuran ring.

-

Chlorination: The resulting methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then chlorinated at the 5-position using a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Hydrolysis: Finally, the methyl ester and the acetyl protecting group are hydrolyzed under basic conditions, followed by acidification to yield the desired 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

The synthesis of a final drug candidate like Veliparib then involves the coupling of this carboxylic acid intermediate with a specific amine-containing side chain. For Veliparib, this involves an amide bond formation with a derivative of piperidine.

Below is a generalized workflow for the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide derivatives.

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

Preclinical and Clinical Development

The development of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide derivatives has been guided by extensive preclinical and clinical evaluation.

In Vitro Assays for PARP Inhibition

A variety of in vitro assays are used to determine the potency of PARP inhibitors. A common method is the fluorescence polarization (FP) assay, which measures the binding of the inhibitor to the PARP enzyme.

Exemplary Fluorescence Polarization Assay Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT).

-

Dilute recombinant human PARP1 enzyme to the desired concentration in the reaction buffer.

-

Prepare a fluorescently labeled NAD+ analog (the probe) in the reaction buffer.

-

Prepare serial dilutions of the test compound (e.g., Veliparib) in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the PARP1 enzyme solution.

-

Add the test compound dilutions or vehicle control (DMSO in buffer).

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add the fluorescent probe to all wells to initiate the binding reaction.

-

Incubate for another period (e.g., 30-90 minutes) at room temperature, protected from light. [2] * Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test inhibitor.

-

Plot the change in polarization against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Pharmacokinetics and Metabolism

Preclinical studies have shown that Veliparib has good oral bioavailability across multiple species. [3]A population pharmacokinetic meta-analysis of data from 1470 patients showed that Veliparib is rapidly absorbed with a median Tmax of about 1.5 hours and has an elimination half-life of approximately 6 hours. [1]The drug is primarily cleared through renal excretion as the unchanged parent drug, with some metabolism mediated by CYP2D6. [1] Summary of Veliparib Pharmacokinetic Parameters:

| Parameter | Value | Reference |

| Apparent Oral Clearance (CL/F) | 479 L/day | [4] |

| Apparent Volume of Distribution (Vc/F) | 152 L | [4] |

| Elimination Half-life | ~6 hours | [1] |

| Time to Maximum Concentration (Tmax) | ~1.5 hours | [1] |

| Primary Route of Elimination | Renal Excretion | [1] |

Clinical Trials and Therapeutic Applications

Veliparib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with chemotherapy, for the treatment of various solid tumors.

-

Phase I Studies: Early-phase trials established the safety profile and recommended Phase II dose (RP2D) of Veliparib. In a Phase I study of single-agent Veliparib in patients with advanced solid tumors, the RP2D was determined to be 400 mg twice daily, with the most common toxicities being nausea and vomiting. [5]

-

Phase II Studies: Phase II trials have explored the efficacy of Veliparib in specific patient populations.

-

In a trial for patients with previously-treated, BRCA-mutated pancreatic cancer, single-agent Veliparib was well-tolerated but did not show confirmed objective responses, although 25% of patients achieved stable disease for at least 4 months. [6] * A study in metastatic breast cancer patients evaluated Veliparib in combination with temozolomide. The objective response rate (ORR) was 23% among all BRCA1/2 carriers, compared to 0% in non-carriers. [7] * The BROCADE trial, a Phase II study in patients with BRCA-positive breast cancer, showed that the addition of Veliparib to carboplatin and paclitaxel chemotherapy resulted in an ORR of 77.8% compared to 61.3% in the placebo group. [8]However, the improvement in progression-free survival (PFS) was not statistically significant in this study. [8] * The SWOG S1416 trial demonstrated that adding Veliparib to cisplatin significantly improved PFS in patients with BRCA-like advanced triple-negative breast cancer (TNBC), with a median PFS of 5.7 months versus 4.3 months for placebo. [9] The following diagram illustrates a typical clinical trial workflow for evaluating a PARP inhibitor like Veliparib.

-

Caption: A simplified workflow of clinical trial phases for a PARP inhibitor.

Future Directions and Conclusion

The 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide scaffold has proven to be a highly successful starting point for the development of potent PARP inhibitors. Veliparib and other derivatives have demonstrated the clinical utility of synthetic lethality, particularly in BRCA-mutated cancers. Ongoing research is focused on expanding the application of these inhibitors to tumors with other DNA repair deficiencies ("BRCA-like" phenotypes), exploring novel combination therapies to overcome resistance, and developing next-generation derivatives with improved efficacy and safety profiles. This class of compounds remains a cornerstone of targeted cancer therapy and a fertile ground for future drug discovery efforts.

References

Sources

- 1. A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Phase II Trial of Veliparib in Patients with Previously-Treated BRCA-Mutated Pancreas Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II trial of veliparib and temozolomide in metastatic breast cancer patients with and without BRCA1/2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. ascopubs.org [ascopubs.org]

Solubility Profiling of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: A Methodological Framework

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a key chemical entity, recognized primarily as a potential impurity or synthetic intermediate related to pharmacologically active compounds like Prucalopride.[1] The solubility of this active pharmaceutical ingredient (API) or intermediate in various organic solvents is a cornerstone of its process development, influencing critical stages such as reaction kinetics, crystallization, purification, and formulation. Poorly characterized solubility can lead to significant challenges in achieving desired purity, yield, and bioavailability.[2] This guide provides a comprehensive technical and methodological framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of this compound. We will delve into the theoretical physicochemical drivers of its solubility, present a robust experimental workflow for its determination, and offer a detailed, self-validating protocol that ensures data integrity and reproducibility.

Compound Overview and the Imperative of Solubility

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide (MW: 212.63 g/mol ) is a substituted benzofuran derivative.[1] The benzofuran scaffold is a prevalent heterocyclic nucleus found in numerous FDA-approved drugs, valued for its ability to engage in diverse intermolecular interactions with biological targets.[2][3][4] The solubility of such compounds is not merely a physical constant but a critical variable that dictates the efficiency of manufacturing and the ultimate performance of the final drug product.

The rationale for a thorough solubility assessment is multifaceted:

-

Process Chemistry: Solvent selection for synthesis and crystallization is entirely dependent on solubility data. The goal is often to identify a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures, facilitating high-yield recovery through crystallization.

-

Purification: Selective crystallization to remove impurities, including the related precursor 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, requires a precise understanding of the solubility of both the target compound and its impurities in the chosen solvent system.

-

Formulation Development: For APIs, solubility is a primary determinant of bioavailability.[2] While this compound is often an intermediate, understanding its behavior in solvents relevant to formulation (e.g., co-solvents, lipid-based systems) can be crucial if it is investigated as an active ingredient itself.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure provides invaluable clues to its solubility profile. The principle of "like dissolves like" is governed by intermolecular forces. By examining the functional groups of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, we can predict its interactions with different classes of solvents.

Table 1: Computed Physicochemical Properties

| Property | Value | Implication for Solubility |

|---|---|---|

| Molecular Weight | 212.63 g/mol | Moderate; does not inherently limit solubility. |

| LogP | 0.956 | Indicates a relatively balanced hydrophilic-lipophilic character. Suggests solubility in a range of polar and moderately nonpolar solvents. |

| Topological Polar Surface Area (TPSA) | 78.34 Ų | High TPSA suggests strong potential for hydrogen bonding, favoring solubility in polar, protic solvents. |

| Hydrogen Bond Donors | 2 (from -NH2 and -CONH2) | Enhances solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptors | 3 (from C=O, ether O, -NH2) | Complements the H-bond donor capacity, promoting self-association and interaction with protic solvents. |

| Rotatable Bonds | 1 | Low conformational flexibility, which can favor crystallization. |

(Data sourced from computational models).[1]

Predicted Solubility Trends:

-

High Expected Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar carboxamide and amino groups.

-

Moderate to High Solubility: In lower-chain alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Heating is expected to significantly increase solubility.[5][6]

-

Moderate Solubility: In ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are polar but lack hydrogen bond donating capabilities.

-

Low to Negligible Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether, which cannot effectively disrupt the strong intermolecular hydrogen bonds of the solid-state compound.

A Systematic Approach to Experimental Solubility Determination

A structured, empirical approach is necessary to move from prediction to quantitative data. The following workflow outlines a standard methodology used in the pharmaceutical industry.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the equilibrium solubility of the target compound using the widely accepted isothermal shake-flask method.

Caption: A flowchart ensuring equilibrium is reached for trustworthy data.

-

Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the supernatant using a syringe, being careful not to disturb the solid at the bottom.

-

Filtration: Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

Dilution: Accurately pipette a small volume of the filtrate and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration using the previously established calibration curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Data Presentation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | ||

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | |

| Ethanol | [Experimental Value] | [Calculated Value] | ||

| Isopropanol | [Experimental Value] | [Calculated Value] | ||

| Ketone | Acetone | [Experimental Value] | [Calculated Value] | |

| Ester | Ethyl Acetate | [Experimental Value] | [Calculated Value] | |

| Chlorinated | Dichloromethane | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |

| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Practically insoluble] |

(This table serves as a template for reporting experimentally determined values.)

Conclusion

The solubility of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a fundamental property that underpins its successful development and manufacturing. While theoretical predictions based on its physicochemical properties provide a valuable starting point, they are no substitute for rigorous experimental determination. The isothermal shake-flask method, when executed with the controls and validation steps outlined in this guide, provides a reliable pathway to generate high-quality, quantitative solubility data. This data empowers researchers and scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development timeline and ensuring process robustness.

References

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

-

MDPI. Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. Available from: [Link]

-

PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Available from: [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available from: [Link]

- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available from: [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

-

MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available from: [Link]

- Google Patents. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

-

ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]

-

Pharmaffiliates. 3-(4-(4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamido)piperidin-1-yl)propyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Available from: [Link]

-

Wikipedia. Benzofuran. Available from: [Link]

-

Pharmaffiliates. 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Benzofuran - Wikipedia [en.wikipedia.org]

- 5. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

Spectroscopic Profile of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization. Our approach is grounded in scientific literature and established methodologies to ensure the highest degree of technical accuracy and practical utility.

Introduction: The Structural Significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such molecules during synthesis and development. This guide will elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the predicted spectral features.

Below is the chemical structure of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, with key proton and carbon atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Structure of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~6.8 - 7.2 | Singlet (s) | 1H | Aromatic proton, deshielded by the benzene ring. |

| -NH₂ (Amide) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | Labile protons, chemical shift can vary with concentration and solvent. |

| -NH₂ (Aromatic) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Labile protons, shielded relative to the amide protons. |

| H-2 | ~4.6 | Triplet (t) | 2H | Methylene protons adjacent to the oxygen atom, deshielded. |

| H-3 | ~3.2 | Triplet (t) | 2H | Methylene protons coupled to H-2. |

Experimental Considerations: The spectrum should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The broad signals for the -NH₂ protons are due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. A D₂O exchange experiment would confirm the assignment of these labile protons, as their signals would disappear from the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~165 - 170 | Carbonyl carbon, highly deshielded. |

| C-7a | ~150 - 155 | Aromatic carbon attached to oxygen. |

| C-4 | ~140 - 145 | Aromatic carbon attached to the amino group. |

| C-5 | ~115 - 120 | Aromatic carbon attached to chlorine. |

| C-3a | ~120 - 125 | Quaternary aromatic carbon. |

| C-7 | ~110 - 115 | Aromatic carbon adjacent to the carboxamide group. |

| C-6 | ~115 - 120 | Aromatic carbon with an attached proton. |

| C-2 | ~70 - 75 | Aliphatic carbon attached to oxygen. |

| C-3 | ~28 - 33 | Aliphatic carbon. |

Methodology for NMR Analysis: A standard ¹H NMR experiment should be performed, followed by a ¹³C{¹H} (proton-decoupled) experiment. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings (e.g., between H-2 and H-3) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) to correlate directly bonded C-H pairs are recommended. HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for assigning quaternary carbons by observing long-range C-H correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic absorption bands are presented in Table 3.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3350 - 3180 | Medium | Symmetric & Asymmetric Stretching |

| N-H (Aromatic Amine) | 3450 - 3300 | Medium | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Weak | Stretching |

| C-H (Aliphatic) | 2960 - 2850 | Medium | Stretching |

| C=O (Amide I) | 1680 - 1640 | Strong | Stretching |

| N-H (Amide II) | 1640 - 1550 | Medium | Bending |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak | Stretching |

| C-O (Ether) | 1250 - 1050 | Strong | Stretching |

| C-Cl | 800 - 600 | Strong | Stretching |

Causality in IR Absorptions: The strong absorption of the C=O bond is a hallmark of the amide functional group.[2][3] The presence of two distinct N-H stretching bands for both the primary amide and the aromatic amine is expected, corresponding to their symmetric and asymmetric stretching modes.[4] Hydrogen bonding in the solid state can lead to broadening of the N-H and C=O absorption bands.[5]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For solution-state spectra, a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., chloroform) should be used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: The molecular formula of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is C₉H₉ClN₂O₂. The calculated monoisotopic molecular weight is approximately 212.035 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The M⁺ peak will appear at m/z 212, and an (M+2)⁺ peak at m/z 214 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathway: Electron Ionization (EI) mass spectrometry is expected to produce several key fragments. A proposed fragmentation pathway is illustrated below.

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Fragmentation:

-

Loss of Amido Radical (-•CONH₂): A common fragmentation for primary amides is the alpha-cleavage to lose the carboxamide group as a radical, leading to a fragment at m/z 168/170.[6]

-

Loss of Amino Radical (-•NH₂): Cleavage of the amino group from the amide could result in a fragment at m/z 196/198.

-

Loss of Chlorine Radical (-•Cl): Subsequent fragmentation of the m/z 168/170 ion by loss of a chlorine radical would yield a fragment at m/z 133.

-

Retro-Diels-Alder (RDA) Fragmentation: The dihydrofuran ring may undergo a retro-Diels-Alder type fragmentation, leading to the loss of ethene (C₂H₄) from the m/z 168/170 fragment, resulting in an ion at m/z 140/142.[7]

Experimental Workflow: Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is suitable for inducing fragmentation and providing structural information. Electrospray Ionization (ESI), a softer ionization technique, would be useful for confirming the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. By integrating fundamental spectroscopic principles with data from structurally related compounds, we have constructed a comprehensive spectroscopic profile. This information serves as a valuable reference for researchers in the synthesis, purification, and characterization of this and similar benzofuran derivatives, ensuring scientific integrity and facilitating drug development endeavors.

References

-

PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(4), 324-335. [Link]

-

ACS Publications. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]

-

MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

-

Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. SciSpace. [Link]

-

Royal Society of Chemistry. Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into the C-N Bond of N-Aryl-N-allyloxy-N'-sulfonylhydrazines. [Link]

-

Royal Society of Chemistry Publishing. Total synthesis of natural products containing benzofuran rings. [Link]

-

Smyth, T. J., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry. [Link]

-

eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

-

PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

National Institute of Standards and Technology. Benzofuran. [Link]

-

ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

SynThink Research Chemicals. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

-

National Institute of Standards and Technology. Benzofuran, 2,3-dihydro-. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

ChemBK. 4-Amino-5-chloro-2,3-dihydro-N-(1-(3-methoxypropyl)-4-piperidyl)-7-benzofurancarboxamide. [Link]

-

Pharmaffiliates. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

PubChem. 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-YL)benzofuran-7-carboxamide. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: The Cornerstone of a Potent 5-HT4 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Serotonin 5-HT4 Receptor as a Therapeutic Target

The serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key player in the regulation of various physiological processes, most notably gastrointestinal motility.[1] Serotonin (5-hydroxytryptamine, 5-HT) released by enterochromaffin cells in the gut mucosa stimulates these receptors, leading to enhanced intestinal peristalsis and secretion.[1] This has made the 5-HT4 receptor an attractive target for the development of prokinetic agents to treat disorders characterized by impaired gut motility, such as chronic idiopathic constipation (CIC).[2]

Historically, the therapeutic potential of 5-HT4 receptor agonists was hampered by the non-selective nature of early compounds like cisapride and tegaserod. These drugs interacted with other receptors and ion channels, leading to significant cardiovascular side effects and their eventual withdrawal or restricted use.[2] This created a critical need for highly selective 5-HT4 receptor agonists with a favorable safety profile.

This technical guide focuses on 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a pivotal intermediate in the synthesis of Prucalopride . Prucalopride is a first-in-class dihydro-benzofuran-carboxamide that has emerged as a highly selective and potent 5-HT4 receptor agonist, revolutionizing the management of CIC.[2] We will delve into the synthesis, mechanism of action, pharmacological characterization, and preclinical evaluation of this important therapeutic agent.

Prucalopride: Chemical and Physicochemical Properties

Prucalopride, with the chemical name 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide, is a white to off-white crystalline powder.[3] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H26ClN3O3 | [4] |

| Molecular Weight | 367.87 g/mol | [4] |

| Melting Point | ~198 °C (as succinate salt) | [3] |

| pKa | 8.98 (strongest basic) | [3] |

| Solubility | Sparingly soluble in N-methylpyrrolidone, practically insoluble in dichloromethane and acetone, soluble in DMSO, slightly soluble in ethanol. | [3] |

Synthesis of Prucalopride: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of Prucalopride hinges on the successful preparation of its key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[5] The overall synthetic scheme involves the formation of this carboxylic acid intermediate, followed by its coupling with the side chain, 1-(3-methoxypropyl)piperidin-4-amine.[1]

Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid (Intermediate II)

A common synthetic route starts from the commercially available methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Compound III).[1] This process involves a two-step hydrolysis.

Step 1: Hydrolysis of the Ester and Acetamido Groups [6]

-

Reaction Setup: Suspend methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Compound III) in an aqueous solution of sodium hydroxide.

-

Heating: Heat the mixture to reflux for several hours to facilitate the hydrolysis of both the ester and the acetamido groups.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate II).

-

Isolation: Isolate the crude product by filtration and wash with water.

Step 2: Purification of Intermediate II [1]

-

Recrystallization: Dissolve the crude Intermediate II in a minimal amount of a hot solvent such as dimethylformamide (DMF).

-

Decolorization: Add activated carbon to the hot solution to remove colored impurities.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to induce crystallization. The addition of water can aid in precipitation.

-

Isolation and Drying: Collect the purified white crystalline product by filtration, wash with a suitable solvent, and dry under vacuum.

Synthesis of Prucalopride (VI) from Intermediate II

The final step in the synthesis of Prucalopride is the amide coupling of the purified 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate II) with 1-(3-methoxypropyl)piperidin-4-amine (Compound V).[1]

Step 1: Amide Coupling Reaction [1]

-

Activation of Carboxylic Acid: Dissolve Intermediate II in an aprotic solvent like tetrahydrofuran (THF). Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), and stir at room temperature to activate the carboxylic acid.

-

Addition of Amine: Add 1-(3-methoxypropyl)piperidin-4-amine (Compound V) to the reaction mixture.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 45-50 °C) and maintain for several hours.

-

Monitoring: Monitor the reaction to completion using TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude Prucalopride free base.

-

Isolation: Collect the crude product by filtration and wash with water.

Step 2: Purification of Prucalopride [1]

The crude Prucalopride can be purified by recrystallization from a suitable solvent system to yield the final active pharmaceutical ingredient.

Caption: Radioligand binding assay workflow.

This cell-based assay measures the functional consequence of 5-HT4 receptor activation by quantifying the production of intracellular cAMP.

[7][8][9]Experimental Protocol:

-

Cell Culture: Culture a cell line expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. 4[9]. Stimulation: Add varying concentrations of Prucalopride to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). 7[3][8]. Data Analysis: Plot the cAMP concentration against the log concentration of Prucalopride to generate a dose-response curve. From this curve, determine the EC50 (the concentration of Prucalopride that produces 50% of the maximal response) and the Emax (the maximum effect).

Preclinical Evaluation of Prokinetic Activity

The prokinetic effects of Prucalopride have been extensively studied in various preclinical animal models. A commonly used and well-validated model is the loperamide-induced constipation model in rats.

[10][11]#### Loperamide-Induced Constipation Model in Rats

This model mimics the symptoms of constipation, including reduced fecal output and delayed intestinal transit.

[10][11]Experimental Protocol:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats to the experimental conditions for at least one week.

-

Induction of Constipation: Administer loperamide (a µ-opioid receptor agonist that inhibits gut motility) to the rats, typically via subcutaneous injection, for several consecutive days. 3[4][10]. Treatment Groups: Divide the constipated rats into several groups: a vehicle control group, a positive control group (treated with a known prokinetic agent), and experimental groups treated with different doses of Prucalopride.

-

Drug Administration: Administer Prucalopride or the control substances orally once daily for a specified treatment period.

-

Assessment of Gastrointestinal Transit:

-

Whole Gut Transit Time: Administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) to the rats. Monitor the time taken for the first appearance of the colored marker in the feces.

-

Fecal Parameters: Collect feces daily and measure the number, total weight, and water content.

-

-

Data Analysis: Compare the gastrointestinal transit time and fecal parameters between the different treatment groups. A significant decrease in transit time and an increase in fecal output and water content in the Prucalopride-treated groups compared to the vehicle control group indicate a prokinetic effect.

Pharmacokinetics and Metabolism

Prucalopride exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy and safety.

| Parameter | Value | Reference |

| Bioavailability | >90% | |

| Tmax | 2-3 hours | |

| Protein Binding | ~30% | |

| Metabolism | Not extensively metabolized; does not significantly interact with CYP450 enzymes. | |

| Elimination Half-life | 24-30 hours | |

| Major Route of Excretion | Renal (as unchanged drug) |

The limited metabolism and lack of interaction with the cytochrome P450 system minimize the potential for drug-drug interactions, a significant advantage in patients who may be on multiple medications.

[12]### Safety and Tolerability Profile

Clinical trials have demonstrated that Prucalopride is generally well-tolerated. The most common adverse effects are headache, abdominal pain, nausea, and diarrhea, which are typically mild to moderate in severity and often transient, occurring at the beginning of treatment. Importantly, extensive cardiovascular safety studies have shown no clinically relevant effects on the QT interval at therapeutic doses, distinguishing it from older 5-HT4 agonists.

[2]### Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the quality, purity, and stability of Prucalopride in bulk drug substance and pharmaceutical formulations.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for the quantification of Prucalopride and the detection of impurities. *[13] Forced Degradation Studies: These studies are conducted to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light), which is crucial for establishing the stability-indicating nature of the analytical method. *[14][15][16] Chiral Separation: As Prucalopride has a chiral center, methods for the separation of its enantiomers, such as chiral HPLC or capillary electrophoresis, may be necessary to ensure enantiomeric purity.

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a critical building block in the synthesis of Prucalopride, a highly selective and potent 5-HT4 receptor agonist. Prucalopride represents a significant advancement in the treatment of chronic idiopathic constipation, offering a favorable efficacy and safety profile that is directly attributable to its targeted mechanism of action. This technical guide has provided an in-depth overview of its synthesis, pharmacology, preclinical evaluation, and analytical methodologies, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

-

New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. (2021). RGUHS Journal of Pharmaceutical Sciences. [Link]

- CN103664912A - Synthesis process of prucalopride. (2014).

-

Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. (n.d.). British Journal of Pharmacology. [Link]

- Hancu, G., et al. (2013). Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis.

-

Method development and validation of Prucalopride succinate in bulk and tablet dosage form by RP-HPLC method. (n.d.). Journal of Innovative Pharmacy and Biological Sciences. [Link]

- Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Prucalopride succinate in Bulk and Pharmaceutical Dosage Forms. (2020).

-

5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. (1998). Digestive Diseases and Sciences. [Link]

-

The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain. (2022). Frontiers in Psychiatry. [Link]

- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016).

-